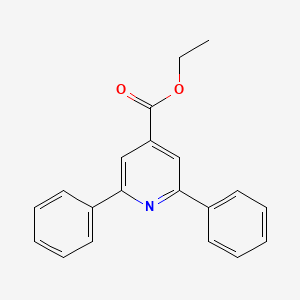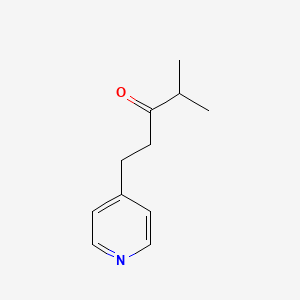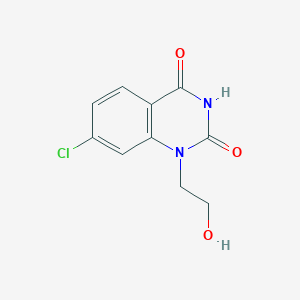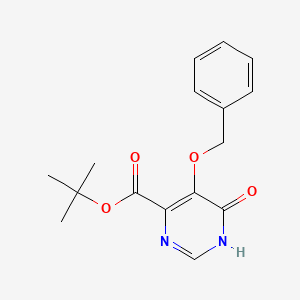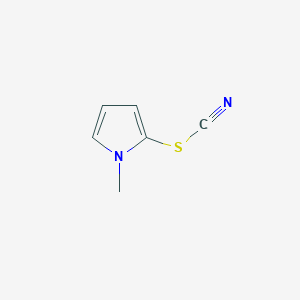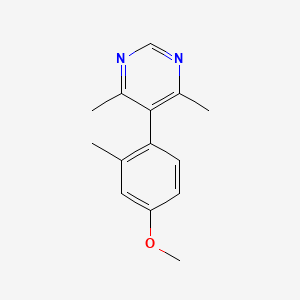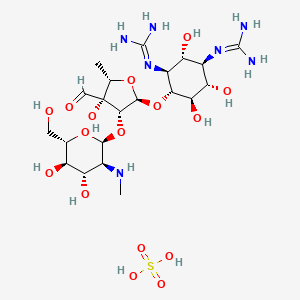![molecular formula C10H13ClN4O B8591676 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone CAS No. 61655-59-2](/img/structure/B8591676.png)
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloropyrazine ring attached to a piperazine moiety, which is further connected to an ethanone group. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone typically involves the reaction of 6-chloropyrazine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require the use of activated carbon for purification . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The purification process may involve additional steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloropyrazine ring allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the chloropyrazine ring .
Applications De Recherche Scientifique
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, making it a candidate for further investigation in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products
Mécanisme D'action
The mechanism of action of 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butane: This compound shares a similar piperazine moiety but differs in the substituents attached to the piperazine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a piperazine ring, but with a different heterocyclic system attached.
Uniqueness
1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone is unique due to the presence of the chloropyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
61655-59-2 |
|---|---|
Formule moléculaire |
C10H13ClN4O |
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
1-[4-(6-chloropyrazin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H13ClN4O/c1-8(16)14-2-4-15(5-3-14)10-7-12-6-9(11)13-10/h6-7H,2-5H2,1H3 |
Clé InChI |
YJNNATMVNAVWAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

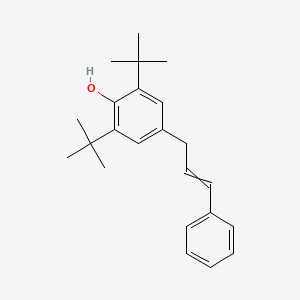
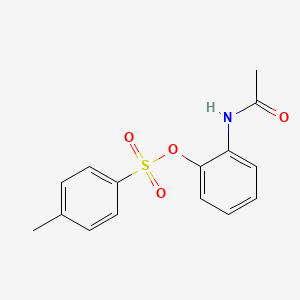
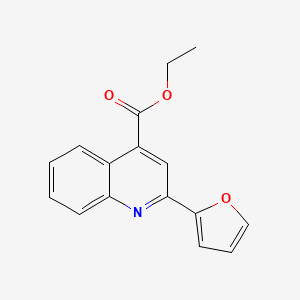
![[2-(3-Fluoro-4-nitro-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8591643.png)

